molecular formula C15H21N5O5 B11827514 6-Methoxy famciclovir CAS No. 131266-11-0

6-Methoxy famciclovir

Cat. No.: B11827514
CAS No.: 131266-11-0
M. Wt: 351.36 g/mol
InChI Key: AOONHQBBMHQOPA-UHFFFAOYSA-N
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Description

6-Methoxy famciclovir is a derivative of famciclovir, an antiviral medication used primarily to treat herpesvirus infections, including herpes simplex virus types 1 and 2, and varicella-zoster virus. Famciclovir itself is a prodrug that is converted into the active compound penciclovir in the body. The addition of a methoxy group to famciclovir enhances its pharmacokinetic properties, potentially improving its efficacy and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy famciclovir typically involves several key steps:

    Starting Materials: The process begins with guanidine nitrate and diethyl malonate.

    Ring-Closing Reaction: These materials undergo a ring-closing reaction under alkaline conditions to form 2-amino-4,6-pyrimidinediol.

    Hydroxyl Chlorination: This intermediate is then chlorinated to produce 2-amino-4,6-dichloropyrimidine.

    Substitution Reaction: The chlorinated compound reacts with 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl-1-amine to form 6-chloro-N-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)pyrimidine-2,4-diamine.

    Reduction/Dechloridation: Finally, reduction and dechloridation, followed by ring-closing and esterification reactions, yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy famciclovir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used .

Mechanism of Action

6-Methoxy famciclovir is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir. Penciclovir inhibits viral DNA polymerase, preventing viral DNA synthesis and replication. This mechanism is effective against herpes simplex virus types 1 and 2, and varicella-zoster virus. The methoxy group enhances the compound’s stability and bioavailability, potentially leading to improved therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: 6-Methoxy famciclovir stands out due to the addition of the methoxy group, which enhances its pharmacokinetic profile, potentially offering better bioavailability and efficacy compared to its analogs .

Properties

CAS No.

131266-11-0

Molecular Formula

C15H21N5O5

Molecular Weight

351.36 g/mol

IUPAC Name

[2-(acetyloxymethyl)-4-(2-amino-6-methoxypurin-9-yl)butyl] acetate

InChI

InChI=1S/C15H21N5O5/c1-9(21)24-6-11(7-25-10(2)22)4-5-20-8-17-12-13(20)18-15(16)19-14(12)23-3/h8,11H,4-7H2,1-3H3,(H2,16,18,19)

InChI Key

AOONHQBBMHQOPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2OC)N)COC(=O)C

Origin of Product

United States

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